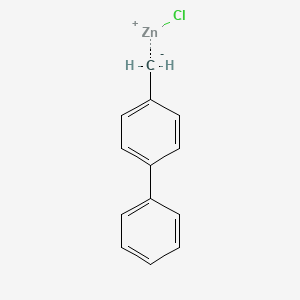

4-Phenylbenzylzinc chloride

Description

4-Phenylbenzylzinc chloride is an organozinc compound characterized by a benzyl group substituted with a phenyl moiety at the para position and coordinated to a zinc chloride unit. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), enabling the formation of carbon-carbon bonds in organic synthesis .

Properties

Molecular Formula |

C13H11ClZn |

|---|---|

Molecular Weight |

268.1 g/mol |

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

FVNBCZUWRZIUKW-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Zn+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Grignard Reagent Transmetallation

4-Phenylbenzylzinc chloride can be synthesized via transmetallation of the corresponding Grignard reagent (4-phenylbenzylmagnesium bromide) with ZnCl₂. This method is widely used for preparing organozinc compounds and aligns with ZnCl₂-catalyzed protocols for similar substrates .

Example Reaction:

Conditions: THF, −78 °C to 25 °C, 1–6 h .

Nucleophilic Addition to Carbonyl Compounds

Organozinc reagents like 4-phenylbenzylzinc chloride participate in nucleophilic additions to ketones or nitriles. For instance, ZnCl₂-catalyzed additions of Grignard reagents to aromatic nitriles yield ketones , suggesting similar reactivity for 4-phenylbenzylzinc chloride.

Proposed Pathway:

Key Data (Analogous System):

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| PhCN | ZnCl₂ | >99 |

| p-Me-C₆H₄CN | ZnCl₂ | 86–90 |

Cross-Coupling Reactions

4-Phenylbenzylzinc chloride may engage in Negishi cross-couplings with aryl halides or triflates. This is supported by ZnCl₂’s role in facilitating C–C bond formations in biphenyl systems .

Example Reaction:

Optimized Conditions:

Friedel-Crafts Alkylation

ZnCl₂ is a classic Friedel-Crafts catalyst . 4-Phenylbenzylzinc chloride could act as an electrophilic agent in alkylating aromatic rings, though this pathway is less common for organozinc species.

Hypothetical Application:

Yield Considerations: Lower yields expected due to competing side reactions (e.g., proto-demetalation) .

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis of 4-phenylbenzylzinc chloride yields 4-phenylbenzyl alcohol or ketones, depending on conditions:

Isolated Yields (Analogous Systems):

Coordination Chemistry and Catalysis

4-Phenylbenzylzinc chloride may serve as a ligand or catalyst precursor. ZnCl₂ forms complexes with nitrogen donors (e.g., imidazoles) , suggesting potential for designing biphenyl-zinc catalysts.

Example Coordination:

Thermal Stability: Decomposition above 340°C .

Key Challenges and Considerations

-

Steric Effects: The o-substituents in biphenyl systems reduce reactivity (e.g., 21–44% yield without ZnCl₂ for o-Me-substituted nitriles) .

-

Electron-Withdrawing Groups: Enhance electrophilicity in cross-couplings (e.g., p-CF₃ boosts yields) .

-

Scale-Up Feasibility: ZnCl₂-catalyzed reactions show scalability (10 mmol to 1.8 g product) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorobenzyl Chloride

- Structure : Contains a benzyl group with a chlorine substituent at the para position (C₇H₆Cl₂, MW 161.03) .

- Physical Properties : Density = 1.26 g/cm³ .

- Reactivity: Acts as an alkylating agent in Friedel-Crafts or nucleophilic substitution reactions. Unlike 4-phenylbenzylzinc chloride, it lacks a zinc center, limiting its utility in organometallic catalysis.

- Applications : Intermediate in agrochemicals and pharmaceuticals.

4-Phenylthiobenzyl Chloride

- Synthesis: Prepared via substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination (95.8% purity) .

- Key Differences : The thioether (-SPh) group introduces distinct electronic effects compared to the phenyl-zinc complex. This alters reactivity in nucleophilic or electrophilic pathways.

4-Phenylazobenzoyl Chloride

- Structure : Features an azo (-N=N-) linkage and benzoyl chloride group (C₁₃H₉ClN₂O, MW 244.68) .

- Applications : Used in dye synthesis and photoresponsive materials. The azo group enables π-conjugation, absent in 4-phenylbenzylzinc chloride, which may limit optical applications for the latter.

Zinc-Diazonium Complexes

- Example: Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-, chloride, compd. with zinc chloride .

- Relevance : Demonstrates zinc’s ability to stabilize reactive diazonium species. Similar coordination may enhance 4-phenylbenzylzinc chloride’s stability in solution.

Comparative Data Table

Research Findings and Reactivity Insights

- Synthetic Routes : Benzyl chlorides are typically synthesized via chlorination of benzyl alcohols or aldehydes (e.g., 4-phenylthiobenzyl chloride from 4-fluorobenzaldehyde ). Zinc reagents often form through transmetallation from Grignard or lithium reagents.

- Stability: Benzyl chlorides (e.g., 4-chlorobenzyl chloride) are moisture-sensitive but less pyrophoric than organozinc compounds, which require inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.